molecular formula C5H14Cl2N2 B2999192 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride CAS No. 2580239-79-6

1-N-Methylcyclobutane-1,3-diamine;dihydrochloride

Cat. No.: B2999192
CAS No.: 2580239-79-6
M. Wt: 173.08
InChI Key: MXSLLCWHOQTMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of cyclobutane, featuring two amine groups and a methyl group attached to the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

1-N-Methylcyclobutane-1,3-diamine;dihydrochloride finds applications in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through cyclization reactions.

    Amine Introduction:

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or similar reagents.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-N-Methylcyclobutane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents such as alkyl halides are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced forms like amines or amides.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,3-diamine: Lacks the methyl group, resulting in different chemical properties.

    1-Methylcyclobutane-1,2-diamine: Differing position of the amine groups affects its reactivity and applications.

    Cyclobutane-1,2-diamine;dihydrochloride: Similar structure but different functional group positioning.

Uniqueness

1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is unique due to the presence of both the methyl group and the specific positioning of the amine groups on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

1-N-methylcyclobutane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSLLCWHOQTMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.